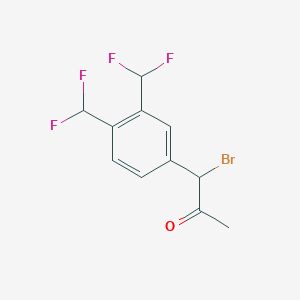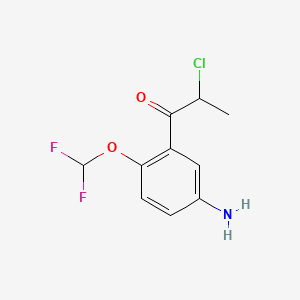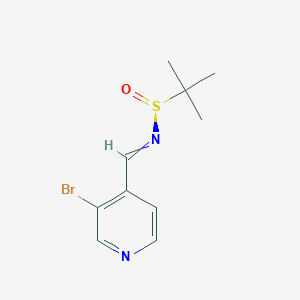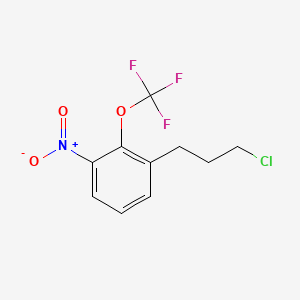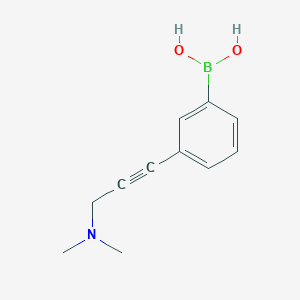
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and a propynyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid typically involves the following steps:
Formation of the Propynyl Group: The initial step involves the formation of the propynyl group through a reaction between propargyl bromide and dimethylamine.
Attachment to the Phenyl Ring: The propynyl group is then attached to the phenyl ring via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form corresponding boronates.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Boronates: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The dimethylamino group can also participate in various nucleophilic substitution reactions, further enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the propynyl and dimethylamino groups, making it less versatile in certain reactions.
(3-(Dimethylamino)phenyl)boronic Acid: Lacks the propynyl group, which limits its application in cross-coupling reactions.
(3-(Prop-1-YN-1-YL)phenyl)boronic Acid: Lacks the dimethylamino group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is unique due to the presence of both the propynyl and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C11H14BNO2 |
|---|---|
Peso molecular |
203.05 g/mol |
Nombre IUPAC |
[3-[3-(dimethylamino)prop-1-ynyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO2/c1-13(2)8-4-6-10-5-3-7-11(9-10)12(14)15/h3,5,7,9,14-15H,8H2,1-2H3 |
Clave InChI |
NSZXRNCJAVWUQE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C#CCN(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


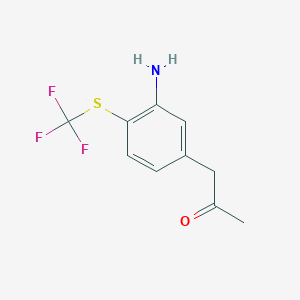
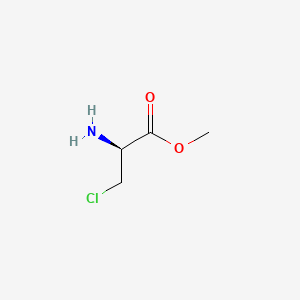
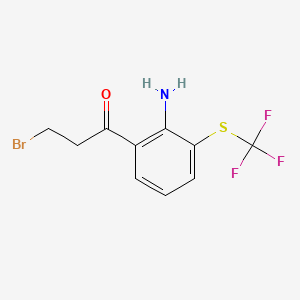
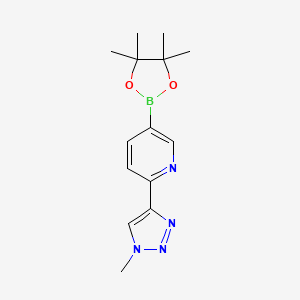
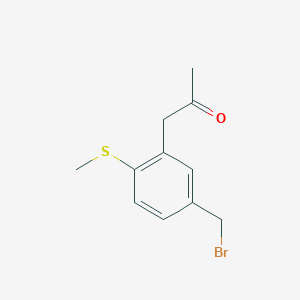
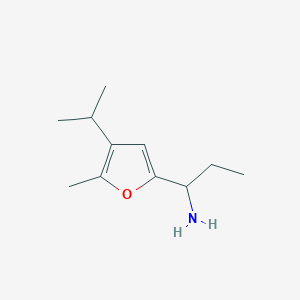
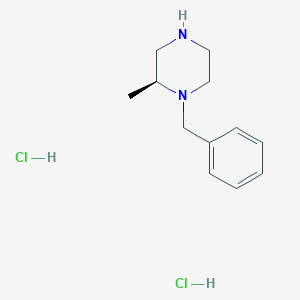
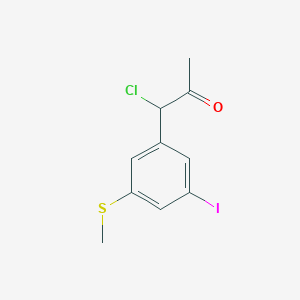
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)

